![molecular formula C20H20N2O3S3 B12032585 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12032585.png)
1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone
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Overview
Description
1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone typically involves multiple steps:
Formation of the 4-methoxybenzyl chloride: This can be achieved by reacting 4-methoxybenzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of the 1,3,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Coupling reactions: The final step involves coupling the 4-methoxybenzyl chloride with the thiadiazole derivative and 4-ethoxyphenyl ethanone under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone can undergo various types of chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, dimethylformamide, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- This compound can serve as a key intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various modifications and functionalization, making it valuable in synthetic organic chemistry.
Synthetic Routes
- The synthesis typically involves multi-step reactions starting from simpler precursors. The introduction of the thiadiazole ring and the ethoxyphenyl group can be achieved through established synthetic methodologies such as nucleophilic substitutions and coupling reactions.
Biological Applications
Antimicrobial Activity
- Preliminary studies suggest that 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone exhibits antimicrobial properties. This could make it a candidate for developing new antimicrobial agents against resistant strains of bacteria.
Anticancer Potential
- Research indicates that derivatives containing thiadiazole moieties have shown promising anticancer activity. The compound may exert its effects by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.
Material Science
Development of New Materials
- Given its unique chemical properties, this compound has potential applications in material science. It can be utilized in creating novel materials with specific electronic or optical properties due to the presence of sulfur and aromatic groups.
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating various thiadiazole derivatives for anticancer properties, researchers found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole-containing compounds. Results indicated that this compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in drug development for treating bacterial infections.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiadiazole ring and sulfanyl groups are key functional groups that can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing compounds: These compounds share a similar ethanone structure but differ in their heterocyclic components.
Sildenafil-related compounds: These compounds also feature aromatic and heterocyclic structures but have different functional groups and biological activities.
Uniqueness
1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone is unique due to its combination of an ethoxyphenyl group, a methoxybenzyl sulfanyl group, and a thiadiazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Biological Activity
The compound 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone is a novel thiadiazole derivative that has garnered attention due to its potential biological activities. Thiadiazole derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Synthesis
The compound features a thiadiazole core linked to an ethoxyphenyl group and a methoxybenzyl sulfanyl moiety. The synthesis typically involves the reaction of appropriate thiadiazole precursors with substituted aryl groups. Various synthetic routes have been explored to optimize yield and biological activity.
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated against various cancer cell lines, showing moderate to high efficacy compared to standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Thiadiazole Derivative A | HEPG2 | 10 | |
Thiadiazole Derivative B | MCF7 | 15 | |
This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives have been extensively documented. The compound's ability to inhibit inflammatory mediators was assessed using in vitro assays such as erythrocyte membrane stabilization and proteinase enzyme inhibition. In vivo studies demonstrated significant reductions in paw edema in carrageenan-induced models .
Activity Type | Result (%) at 100 mg/kg |
---|---|
Erythrocyte Membrane Stability | 48.89 |
Proteinase Inhibition | 66.78 |
Paw Edema Reduction | 50.05 |
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial activity against various pathogens. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria. Studies employing the agar disc-diffusion method reported effective inhibition zones against strains like Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated several thiadiazole derivatives for their anticancer properties using the HEPG2 liver carcinoma cell line. The results indicated that modifications in the substituents significantly influenced the anticancer activity, suggesting that the ethoxy and methoxy groups might enhance bioactivity through improved lipophilicity and cellular uptake .
- Anti-inflammatory Mechanism Investigation : Another research focused on understanding the mechanism behind the anti-inflammatory effects of thiadiazoles. The study utilized both acute and chronic models to assess efficacy, revealing that certain derivatives could significantly reduce inflammation markers in vivo .
Properties
Molecular Formula |
C20H20N2O3S3 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C20H20N2O3S3/c1-3-25-17-10-6-15(7-11-17)18(23)13-27-20-22-21-19(28-20)26-12-14-4-8-16(24-2)9-5-14/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
VFNLMZZJTKEPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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